molecular formula C13H12N6OS2 B355655 15,15-Dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione CAS No. 849018-58-2

15,15-Dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione

Cat. No.: B355655
CAS No.: 849018-58-2
M. Wt: 332.4g/mol
InChI Key: FXOZXSWEIHECKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12,12-dimethyl-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine-7(6H)-thione is a complex heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes pyrano, thieno, triazolo, and pyrimidine moieties, making it a subject of study for its diverse chemical reactivity and potential biological activities.

Properties

CAS No.

849018-58-2

Molecular Formula

C13H12N6OS2

Molecular Weight

332.4g/mol

IUPAC Name

15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione

InChI

InChI=1S/C13H12N6OS2/c1-13(2)3-6-7(4-20-13)22-10-8(6)9-14-5-15-19(9)11-16-17-12(21)18(10)11/h5H,3-4H2,1-2H3,(H,17,21)

InChI Key

FXOZXSWEIHECKI-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C4=NC=NN4C5=NNC(=S)N35)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C4=NC=NN4C5=NNC(=S)N35)C

Origin of Product

United States

Preparation Methods

The synthesis of 12,12-dimethyl-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine-7(6H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then undergo further cyclization and functionalization to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

12,12-dimethyl-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine-7(6H)-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the fused ring system, often using reagents like

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